Fenthion oxon
Description
Overview of Organophosphate Pesticides and Bioactivation Pathways
Organophosphate (OP) pesticides are a class of chemical compounds derived from phosphoric or phosphonic acid. msdvetmanual.com They are widely utilized in agriculture and public health for the control of a broad spectrum of insects, mites, and other pests. wikipedia.orgtaylorandfrancis.com The primary mechanism of action for most organophosphates is the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govtubitak.gov.tr Inactivation of AChE leads to an accumulation of acetylcholine at nerve endings, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent neurotoxicity. tubitak.gov.trannualreviews.org
Many organothiophosphate pesticides, which contain a sulfur atom double-bonded to the phosphorus atom (P=S), are not potent inhibitors of AChE in their original form. nih.gov They require metabolic activation, a process known as bioactivation, to become toxic. nih.govtubitak.gov.tr This transformation primarily occurs in the liver and involves the oxidative desulfuration of the P=S group to a P=O group, converting the parent compound into its more potent oxygen analog, or "oxon". tubitak.gov.trnih.gov This bioactivation is a critical step in the toxicology of many organophosphates, as the resulting oxon is often a much more potent inhibitor of AChE than the parent thiophosphate compound. tubitak.gov.tr
Significance of Fenthion (B1672539) Oxon as a Major Bioactive Metabolite
Fenthion is an organothiophosphate insecticide that undergoes bioactivation to its oxygen analog, fenthion oxon. nih.govpic.int This metabolic conversion is of considerable toxicological significance because this compound is a more potent inhibitor of acetylcholinesterase than fenthion itself. tubitak.gov.trinchem.org The delayed onset of toxicity sometimes observed with fenthion poisoning is attributed, in part, to the time required for this metabolic conversion to this compound. annualreviews.org
Historical Context of Fenthion and its Metabolite Research
Fenthion was first evaluated toxicologically in the early 1970s. tubitak.gov.trinchem.org Early research using radiolabelled fenthion in rats demonstrated its rapid absorption and metabolism. inchem.orginchem.org These initial studies identified that fenthion is metabolized into more polar compounds that are excreted primarily in the urine. inchem.org It was recognized that fenthion itself is a relatively weak cholinesterase inhibitor, but it is converted in the body to its more active oxygen analog, this compound. inchem.org
Over the years, research has further elucidated the complex metabolic pathways of fenthion in various organisms, including rats, pigs, cattle, and goats. tubitak.gov.trinchem.org These studies have confirmed the formation of this compound and its sulfoxide (B87167) and sulfone derivatives as major metabolites. fao.org The development of advanced analytical techniques has enabled the separation and quantification of these individual metabolites in different biological and environmental samples. nih.govresearchgate.net This has been crucial for understanding the toxicokinetics of fenthion and for assessing exposure and risk. psu.edursc.org More recent research has delved into the stereospecific aspects of fenthion metabolism and toxicity, revealing that the chirality of the sulfoxide metabolite significantly influences its acetylcholinesterase inhibitory potency. researchgate.net
Chemical and Physical Properties of this compound
This compound is the oxygen analog metabolite of the organothiophosphate insecticide, fenthion. Its chemical and physical properties are important for understanding its environmental fate and toxicological behavior.
| Property | Value |
| IUPAC Name | O,O-Dimethyl O-[3-methyl-4-(methylthio)phenyl] phosphate (B84403) |
| Synonyms | Fenoxon, Fenthion-oxon |
| CAS Registry Number | 6552-12-1 |
| Molecular Formula | C10H15O4PS |
| Molecular Weight | 262.26 g/mol |
| Appearance | Solid |
| InChI Key | Not available |
Note: Data sourced from various chemical databases. hpc-standards.com
Mechanism of Action
The primary mechanism of toxicity for this compound is the inhibition of the enzyme acetylcholinesterase (AChE). nih.govinchem.org This inhibition is a hallmark of organophosphate poisoning.
AChE is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetic acid. This process terminates the nerve signal at cholinergic synapses.
This compound, being a potent electrophile, reacts with a serine hydroxyl group in the active site of AChE. This reaction results in the phosphorylation of the enzyme, forming a stable, covalent bond. The phosphorylated enzyme is rendered inactive and unable to break down acetylcholine.
The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in the clinical signs of organophosphate toxicity.
The phosphorylated AChE complex can undergo a process called "aging." This involves the dealkylation of one of the alkoxy groups attached to the phosphorus atom, further strengthening the bond between the organophosphate and the enzyme. Once aged, the enzyme-inhibitor complex is resistant to reactivation by oxime antidotes.
Toxicokinetics and Metabolism
The toxicokinetics of fenthion and its metabolite, this compound, have been studied in various animal models.
Absorption and Distribution : Fenthion is readily absorbed following oral, dermal, or inhalation exposure. tubitak.gov.tr It is lipophilic and distributes to various tissues, with a tendency to accumulate in body fat. tubitak.gov.tr From these fat stores, it can be slowly released and metabolized, leading to a prolonged duration of toxic effects. tubitak.gov.tr
Metabolism : The primary site of fenthion metabolism is the liver, where it undergoes extensive biotransformation. tubitak.gov.trpic.int The key metabolic pathways include:
Oxidative Desulfuration : The conversion of fenthion (P=S) to this compound (P=O) is a critical bioactivation step mediated by cytochrome P450 enzymes. tubitak.gov.trnih.gov
Sulfoxidation : The thioether group of fenthion and this compound can be oxidized to form the corresponding sulfoxides and sulfones. nih.govpic.int This results in metabolites such as fenthion sulfoxide, fenthion sulfone, this compound sulfoxide, and this compound sulfone. pic.int
Hydrolysis : The P-O-aryl bond can be cleaved, leading to the formation of dimethyl phosphate and 3-methyl-4-(methylthio)phenol. nih.govpsu.edu
Demethylation : The methoxy (B1213986) groups attached to the phosphorus atom can be removed. inchem.org
Excretion : The metabolites of fenthion are more water-soluble than the parent compound and are primarily excreted in the urine. inchem.orginchem.org
Environmental Fate and Ecotoxicology
The environmental fate of fenthion and its metabolites, including this compound, is influenced by various factors such as sunlight, water, and microbial activity.
Persistence and Degradation : Fenthion can persist in the environment for several weeks. wikipedia.org It is subject to degradation through photodegradation, hydrolysis, and microbial metabolism. wikipedia.orgpic.int Sunlight can accelerate the degradation of fenthion in water. pic.int The half-life of fenthion in soil can range from four to six weeks. wikipedia.org Its transformation products, including this compound, may have different mobility and persistence characteristics in the soil. pic.int
Ecotoxicity : Fenthion and its metabolites are toxic to a wide range of non-target organisms.
Aquatic Organisms : Fenthion is highly toxic to fish and aquatic invertebrates. wikipedia.org
Birds : Fenthion is known to be very highly toxic to birds. pic.int
Bees : Bees are also highly susceptible to fenthion contamination. wikipedia.org
Analytical Methods for Detection
A variety of analytical methods have been developed for the detection and quantification of fenthion and its metabolites, including this compound, in various matrices such as food, water, and biological samples.
Chromatographic Techniques :
Gas Chromatography (GC) : GC coupled with various detectors, such as a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), is a common method for analyzing fenthion and its metabolites. psu.edursc.org
High-Performance Liquid Chromatography (HPLC) : HPLC with diode-array detection (DAD) or coupled with mass spectrometry (LC-MS/MS) is also widely used. nih.govresearchgate.netpsu.edu Ultra-high performance liquid chromatography (UHPLC)-MS/MS offers high sensitivity and selectivity for the simultaneous analysis of fenthion and its multiple metabolites. nih.govresearchgate.net
Sample Preparation : Effective sample preparation is crucial for accurate analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective technique for extracting pesticide residues from various food and environmental matrices. nih.govresearchgate.net Solid-phase extraction (SPE) is another commonly used cleanup technique. psu.edu
These analytical methods are essential for monitoring pesticide residues, conducting forensic investigations, and assessing human and environmental exposure to fenthion and its toxic metabolites. psu.edursc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl (3-methyl-4-methylsulfanylphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O4PS/c1-8-7-9(5-6-10(8)16-4)14-15(11,12-2)13-3/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRZGJAHNMGWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=O)(OC)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041974 | |
| Record name | Fenthion oxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6552-12-1 | |
| Record name | Fenoxon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6552-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, dimethyl 4-(methylthio)-m-tolyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenthion oxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Activation and Biotransformation Pathways of Fenthion to Fenthion Oxon
Enzymatic Conversion Mechanisms: Cytochrome P450 and Flavin-containing Monooxygenases
The biotransformation of Fenthion (B1672539) is primarily orchestrated by two major enzyme superfamilies: Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMO). nih.govtubitak.gov.tr These enzymes catalyze oxidative reactions that are crucial for both the activation and detoxification of Fenthion. nih.gov The principal metabolic reactions include oxidative desulfuration and thioether oxidation. nih.gov
Oxidative Desulfuration to the Phosphoryl Oxygen Analog (Oxon)
A critical step in the bioactivation of Fenthion is the oxidative desulfuration of the phosphorothioate (B77711) group (P=S) to a phosphoryl oxygen analog (P=O), resulting in the formation of Fenthion oxon (Fenoxon). nih.govtubitak.gov.tracs.org This conversion is predominantly mediated by the Cytochrome P450 enzyme system. tubitak.gov.trresearchgate.net The "oxon" metabolite is a significantly more potent inhibitor of acetylcholinesterase (AChE) than the parent compound, Fenthion. tubitak.gov.trresearchgate.net Studies using cDNA-expressed human CYPs have identified that isoforms CYP1A2, CYP2B6, CYP2C9, and CYP3A4 are all capable of forming this compound. researchgate.netnih.gov At lower, environmentally relevant concentrations of Fenthion, CYP2B6 and CYP1A2 appear to be the primary enzymes responsible for this bioactivation step. nih.gov
Thioether Oxidation to Sulfoxide (B87167) and Sulfone Derivatives and their Subsequent Oxon Formation
In parallel with oxidative desulfuration, Fenthion undergoes oxidation of its thioether group, leading to the formation of Fenthion sulfoxide and subsequently Fenthion sulfone. tubitak.gov.trwho.int Both CYP and FMO enzymes are involved in this pathway. nih.govtubitak.gov.tr Specifically, FMO1 has been shown to be highly efficient in catalyzing the formation of Fenthion sulfoxide. oup.comnih.gov While FMOs are generally limited to producing sulfoxides, CYPs can further oxidize the sulfoxide to the corresponding sulfone. tubitak.gov.tr
These sulfoxide and sulfone derivatives can then undergo oxidative desulfuration to form their respective oxon analogs: this compound sulfoxide and this compound sulfone. nih.govmdpi.com This subsequent oxidation represents a further critical bioactivation step, as these metabolites can also be potent AChE inhibitors. acs.orgresearchgate.net For instance, this compound sulfoxide is reported to be considerably more toxic than the parent compound. mdpi.com The formation of these oxidized metabolites has been observed in various organisms, including plants, animals, and microorganisms. nih.gov
Stereoselective Metabolism of Fenthion to this compound Enantiomers
The oxidation of the sulfur atom in the thioether group of Fenthion creates a chiral center, leading to the formation of two enantiomers (R and S) of Fenthion sulfoxide. nih.govresearchgate.net This stereoselectivity has significant implications for the subsequent metabolic pathways and the ultimate toxicity of the metabolites.
Formation of R- and S-Enantiomers of Fenthion Sulfoxide and this compound Sulfoxide
Research has demonstrated that the metabolism of Fenthion can be stereoselective. For example, recombinant human FMO1 has been shown to preferentially catalyze the formation of (+)-Fenthion sulfoxide, which has been identified as the (R)-enantiomer. acs.orgoup.comnih.gov In contrast, studies with liver microsomes from rainbow trout have shown a preference for the formation of S-Fenthion sulfoxide. nih.gov The subsequent oxidation of these enantiomers leads to the formation of the corresponding R- and S-enantiomers of this compound sulfoxide. researchgate.net
Differential Bioactivation and Detoxification Pathways Involving Enantiomers
Inhibition assays have revealed stereoselective inhibition of acetylcholinesterase, with (R)-(+)-Fenthion oxon sulfoxide being significantly more potent than its (S)-(-)-enantiomer. acs.orgnih.gov This highlights the importance of considering the stereoselective metabolism of Fenthion when assessing its toxicological profile.
In Vivo Metabolic Profiles Across Species
The metabolic profile of Fenthion varies across different species, which can contribute to differences in susceptibility to its toxic effects. nih.govnih.gov In vivo and in vitro studies have demonstrated the formation of Fenthion sulfoxide and this compound in species such as fish and rats. nih.gov
In rats, Fenthion is readily metabolized to this compound, as well as the sulfoxide and sulfone derivatives of both Fenthion and this compound. fao.org Studies have shown that after dermal application in cows, a significant portion of the dose is excreted in the urine and feces. orst.edu
In fish, such as rainbow trout and sea bream, liver microsomes have been shown to oxidize Fenthion to Fenthion sulfoxide and its oxon derivative. nih.govnih.gov The metabolic pathways can be influenced by environmental factors. For example, in rainbow trout acclimated to hypersaline conditions, the formation of this compound and this compound sulfoxide is increased in liver microsomes, suggesting an enhanced bioactivation. nih.govosti.govnih.gov
The table below summarizes the key metabolic transformations of Fenthion.
| Precursor Compound | Enzyme(s) | Resulting Metabolite(s) |
| Fenthion | Cytochrome P450 (CYP1A2, CYP2B6, CYP2C9, CYP3A4) | This compound |
| Fenthion | Cytochrome P450, Flavin-containing Monooxygenase (FMO1) | Fenthion sulfoxide |
| Fenthion sulfoxide | Cytochrome P450 | Fenthion sulfone |
| Fenthion sulfoxide | Cytochrome P450 | This compound sulfoxide |
| Fenthion sulfone | Cytochrome P450 | This compound sulfone |
Mammalian Models (e.g., Rats, Pigs, Goats)
In mammalian systems, fenthion undergoes extensive metabolism, and the patterns of absorption, distribution, metabolism, and elimination are broadly comparable among species like rats, pigs, and goats. apvma.gov.au Following exposure, fenthion is rapidly absorbed and widely distributed. apvma.gov.au The metabolic process is extensive and can generate active anti-cholinesterase intermediates. apvma.gov.autubitak.gov.tr
The primary metabolic transformation begins with the desulfuration of the thiophosphoric ester part of the fenthion molecule, which yields the oxygen analog, this compound. apvma.gov.au Both fenthion and this compound can then be oxidized at the ring –SCH3 group to form their corresponding sulfoxides and sulfones. apvma.gov.auwho.int Further metabolism can occur through the demethylation of one of the oxymethyl groups. apvma.gov.au Hydrolysis of the P-O-phenyl bond results in the formation of fenthion "phenol" and its subsequent oxidized forms, the corresponding sulfoxide and sulfone. apvma.gov.au
Studies in rats using radiolabelled fenthion have shown that the parent compound is almost entirely metabolized, with very little unchanged fenthion found in excretions. inchem.org The major metabolites identified in rat urine include three phenols (phenol fenthion, phenol (B47542) sulfoxide, and phenol sulfone) and their conjugates, which account for about 60% of the metabolites. inchem.org Demethylated metabolites represent approximately 30%, while the oxygen analogue sulfoxide (this compound sulfoxide) constitutes only 1-4%. inchem.org Fenthion is readily oxidized in rats to produce this compound, as well as the sulfoxides and sulfones of both fenthion and this compound. fao.org
| Compound | Metabolic Action | Resulting Metabolite(s) | Species Studied | Source |
|---|---|---|---|---|
| Fenthion | Desulfuration (Oxidative) | This compound | Rats, Pigs, Goats, Cows | apvma.gov.au |
| Fenthion / this compound | Oxidation of ring -SCH3 group | Sulfoxides (PSSO, POSO) and Sulfones (PSSO2, POSO2) | Rats, Pigs | apvma.gov.au |
| Fenthion | Hydrolysis of P-O-phenyl bond | Phenol fenthion, Phenol sulfoxide, Phenol sulfone | Rats, Pigs | apvma.gov.auinchem.org |
| Fenthion | Demethylation | Demethyl metabolites | Rats | inchem.org |
Aquatic Organisms (e.g., Fish)
In aquatic organisms such as fish, fenthion also undergoes metabolic biotransformation to this compound and other derivatives. nih.govnih.gov Studies on rainbow trout (Oncorhynchus mykiss) and coho salmon (Oncorhynchus kisutch) have provided detailed insights into these pathways in different tissues, including the liver, gills, and olfactory tissues. nih.govnih.gov
The principal metabolites of fenthion identified in these fish include fenthion sulfoxide, this compound, and the cleavage product 3-methyl-4-(methylthio)-phenol (MMTP). nih.govnih.gov In both rainbow trout and coho salmon, MMTP was the main metabolite, accounting for a significant portion of the total biotransformation. nih.gov The formation of this compound was observed in the liver and gills of both species. nih.gov
Research indicates that in freshwater rainbow trout, the predominant pathway for fenthion activation starts with the initial formation of this compound, which can then be converted to the more toxic metabolite, fenoxon R-sulfoxide. nih.govresearchgate.netresearchgate.netosti.gov However, under hypersaline conditions, the formation of both this compound and fenthion sulfoxide may occur before the formation of fenoxon sulfoxide. nih.govresearchgate.netosti.gov Hypersalinity was found to increase the production of this compound and fenoxon sulfoxide from fenthion in the liver microsomes of rainbow trout. nih.govosti.gov
Comparative studies between rainbow trout and coho salmon revealed species-specific differences in metabolism. nih.gov Rainbow trout exhibited higher catalytic rates of oxon formation compared to coho salmon, which may contribute to its greater sensitivity to fenthion. nih.gov In vitro studies with liver preparations from sea bream (Pagrus major) and goldfish (Carassius auratus) also demonstrated the oxidation of fenthion to fenthion sulfoxide and the oxon derivative. nih.gov
| Fish Species | Tissue | Metabolic Process | Key Metabolites Formed | Source |
|---|---|---|---|---|
| Rainbow Trout (O. mykiss) | Liver, Gills | Oxidation, Sulfoxidation, Hydrolysis | This compound, Fenthion sulfoxide, MMTP, Fenoxon sulfoxide | nih.govnih.gov |
| Coho Salmon (O. kisutch) | Liver, Gills | Oxidation, Sulfoxidation, Hydrolysis | This compound, Fenthion sulfoxide, MMTP | nih.gov |
| Sea Bream (P. major) | Liver | Oxidation, Sulfoxidation | This compound, Fenthion sulfoxide | nih.gov |
| Goldfish (C. auratus) | Liver | Oxidation, Sulfoxidation | This compound, Fenthion sulfoxide | nih.gov |
In Vitro Metabolic Studies Using Microsomal Systems
In vitro studies using microsomal systems from various species have been instrumental in elucidating the specific enzymatic pathways responsible for the biotransformation of fenthion to this compound. These studies confirm that the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzyme systems are the major oxidative enzymes involved in phase I metabolism. tubitak.gov.trcapes.gov.br
Research using rat liver microsomes demonstrated that in the presence of NADPH, fenthion is metabolized, with fenthion sulfoxide being a major metabolite. nih.govp2infohouse.org The oxidase activity responsible for this conversion was attributed to both cytochrome P450 and FMO. nih.gov Further studies with recombinant human CYPs identified specific isoforms involved. researchgate.net CYPs 1A2, 3A4, and 2C9 were found to form both this compound and fenthion sulfoxide, while CYP2B6 preferentially formed the oxon, and CYP2C19 mainly catalyzed sulfoxide formation. researchgate.net CYP1A1 produced only the sulfoxide. researchgate.net
In fish, microsomal studies have also detailed the roles of these enzyme systems. In rainbow trout liver microsomes, both CYP and FMO enzymes are involved in fenthion metabolism. jst.go.jp Inhibition studies indicated that CYP enzymes are solely responsible for the oxidation of fenthion to its oxon, whereas both FMO and CYP contribute to its conversion to fenthion sulfoxide. jst.go.jp Specifically, CYP3A27 was identified as being primarily involved in the enhancement of fenthion activation in rainbow trout acclimated to hypersaline conditions. nih.govresearchgate.netosti.gov
Comparative in vitro studies between sea bream, goldfish, and rats showed that liver microsomes from all three species oxidized fenthion to fenthion sulfoxide and the oxon derivative in the presence of NADPH. nih.gov The activities in fish liver microsomes were of the same order of magnitude as those in rats, although generally lower. nih.gov These NADPH-linked activities were inhibited by various CYP inhibitors, confirming the central role of this enzyme superfamily in the metabolic activation of fenthion. nih.gov
| System | Enzyme(s) Implicated | Metabolite(s) Formed | Key Findings | Source |
|---|---|---|---|---|
| Rat Liver Microsomes | Cytochrome P450, FMO | Fenthion sulfoxide, this compound | NADPH-dependent oxidation; Fenthion sulfoxide is a major metabolite. | nih.govnih.govp2infohouse.org |
| Human Recombinant CYPs | CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP3A4 | This compound, Fenthion sulfoxide | CYP2B6 preferentially forms oxon; CYP1A1 and CYP2C19 favor sulfoxide; CYP1A2, 2C9, and 3A4 form both. | researchgate.net |
| Rainbow Trout Liver Microsomes | CYP (specifically CYP3A27), FMO | This compound, Fenthion sulfoxide | CYP is responsible for oxon formation; both CYP and FMO contribute to sulfoxide formation. | nih.govjst.go.jp |
| Sea Bream Liver Microsomes | Cytochrome P450 | This compound, Fenthion sulfoxide | NADPH-dependent oxidation; activity is lower than in rats but of the same magnitude. | nih.gov |
| Goldfish Liver Microsomes | Cytochrome P450 | This compound, Fenthion sulfoxide | NADPH-dependent oxidation; activity is comparable to other fish species studied. | nih.gov |
| Pig Liver Microsomes | Cytochrome P450 (e.g., CYP3A4) | S-oxide metabolite | In vitro studies confirmed the formation of the S-oxide metabolite. | acibadem.edu.tr |
Cholinesterase Inhibition Kinetics and Mechanisms by Fenthion Oxon
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Potency
Fenthion (B1672539) oxon is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of AChE, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) at synaptic clefts and neuromuscular junctions, leads to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors, resulting in neurotoxicity. oecd.orgtecan.com BChE, found in plasma and various tissues, also hydrolyzes choline (B1196258) esters, and its inhibition is a recognized biomarker of organophosphate exposure, though its precise physiological role is less defined than that of AChE. nih.govresearchgate.net
The potency of an inhibitor is commonly expressed by the IC50 value, which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. Research has shown that fenthion's oxygen analogs are highly active anticholinesterases. who.int For instance, the molar I50 value for fenthion oxon against fly-brain cholinesterase is significantly lower than that of its parent compound, fenthion, indicating much higher potency. who.int While fenthion has an I50 of 2.5 x 10⁻⁵ M for this enzyme, this compound has an I50 of 5.0 x 10⁻⁸ M, demonstrating a several hundred-fold increase in inhibitory power after metabolic activation. who.int
Studies on various animal species have confirmed the potent inhibitory effects of fenthion and its metabolites. In the fish species Oreochromis niloticus, exposure to fenthion resulted in significant inhibition of both AChE and BChE in the brain, liver, and kidney tissues. researchgate.net In these fish, BChE activity in the kidney was found to be more affected than AChE activity. researchgate.net
Table 1: Inhibitory Potency (I50) of Fenthion and this compound against Fly-Brain Cholinesterase
| Compound | Molar I50 (M) |
| Fenthion | 2.5 x 10⁻⁵ |
| This compound | 5.0 x 10⁻⁸ |
| Data sourced from Metcalf & Fukuto (1967). who.int |
Kinetic Parameters of Enzyme-Inhibitor Interaction
The inhibition of cholinesterases by organophosphates like this compound is a progressive, two-step process that results in a highly stable, phosphorylated enzyme. tecan.comnih.gov
The initial step involves the formation of a reversible enzyme-inhibitor complex, analogous to the enzyme-substrate complex. This interaction is governed by the affinity constant (K_d or K_A), which reflects the structural and steric compatibility between the inhibitor and the enzyme's active site. nih.govoup.com
The second step is the phosphorylation of a critical serine hydroxyl group within the enzyme's active site, which displaces a "leaving group" from the organophosphate molecule. nih.gov This step is characterized by the phosphorylation constant (k_p or k₊₂). Unlike the rapid deacetylation that occurs with the natural substrate acetylcholine, the dephosphorylation of the inhibited enzyme is extremely slow, rendering the inhibition effectively irreversible. nih.gov
Comparative Inhibitory Activity of this compound and its Sulfoxide (B87167)/Sulfone Metabolites
Following the initial activation of fenthion to this compound, further metabolism can occur at the thioether group on the phenyl ring, leading to the formation of this compound sulfoxide and this compound sulfone. researchgate.netnih.gov These subsequent oxidation products are also potent cholinesterase inhibitors, and in some cases, are even more powerful than this compound itself. who.intlgcstandards.com
Comparative studies on fly-brain cholinesterase have quantified the relative inhibitory potencies of fenthion's various metabolites. The results clearly show that oxidation at both the phosphorus (P=S to P=O) and the ring sulfur (thioether to sulfoxide and sulfone) dramatically increases anticholinesterase activity. who.int this compound is approximately 500 times more potent than fenthion. who.int The sulfoxide and sulfone derivatives of this compound are even more potent inhibitors. who.intlgcstandards.com this compound sulfoxide is about 10 times more potent than this compound, while this compound sulfone is the most potent of all, being roughly 25 times more potent than this compound. who.int
This hierarchy of potency highlights that the metabolic pathway of fenthion involves multiple steps of bioactivation, culminating in the formation of highly toxic sulfone and sulfoxide metabolites of the oxon form. researchgate.netwho.int
Table 3: Comparative Inhibitory Potency (I50) of this compound and its Metabolites against Fly-Brain Cholinesterase
| Compound | Molar I50 (M) | Relative Potency (this compound = 1) |
| Fenthion | 2.5 x 10⁻⁵ | 0.002 |
| Fenthion Sulfoxide | 1.0 x 10⁻⁵ | 0.005 |
| Fenthion Sulfone | 1.0 x 10⁻⁵ | 0.005 |
| This compound | 5.0 x 10⁻⁸ | 1 |
| This compound Sulfoxide | 5.0 x 10⁻⁹ | 10 |
| This compound Sulfone | 2.0 x 10⁻⁹ | 25 |
| Data sourced from Metcalf & Fukuto (1967). who.int |
Advanced Toxicological Research on Fenthion Oxon
Neurotoxicological Mechanisms Beyond Cholinesterase Inhibition
While the primary mechanism of fenthion (B1672539) toxicity is the inhibition of acetylcholinesterase (AChE), leading to a cholinergic crisis, emerging research has illuminated several non-cholinergic pathways through which its active metabolite, fenthion oxon, exerts neurotoxic effects. tubitak.gov.trecetoc.org These mechanisms contribute to neuronal damage and dysfunction independently of AChE inhibition and involve complex cellular and molecular processes. d-nb.info Organophosphate-oxons, the active metabolites of organophosphate pesticides, are capable of disrupting the development of the nervous system, including the proliferation and differentiation of both neuronal and glial cells. sci-hub.se
Impact on Neuronal Proliferation and Differentiation
This compound can interfere with the fundamental processes of neurogenesis, affecting both the proliferation of neural stem cells and their subsequent differentiation into mature neurons and glial cells. sci-hub.sephysiology.org Organophosphate pesticides can alter signaling pathways crucial for these developmental processes. nih.gov For instance, fenthion has been identified as a potent activator of Protein Kinase C (PKC), a key enzyme in signal transduction pathways that regulate cell growth, proliferation, and differentiation. conicet.gov.ar
Studies on related organophosphates provide further insight. Chlorpyrifos (B1668852), for example, has been shown to suppress the differentiation of neural stem cells into glial phenotypes while simultaneously enhancing the neuronal phenotype. researchgate.net This disruption of the delicate balance between gliogenesis and neurogenesis can have significant consequences for brain development and function. researchgate.net The cAMP Response Element Binding Protein (CREB) and its associated pathways, which are critical for neuronal differentiation, survival, and plasticity, are also targets for pesticide-induced neurotoxicity. d-nb.infonih.gov Alterations in these pathways can lead to impaired cognitive function and neurodevelopmental abnormalities. nih.gov
Non-cholinergic Pathways in Neurotoxicity (e.g., Inflammation, Apoptosis)
This compound-induced neurotoxicity extends to the activation of inflammatory and apoptotic pathways, contributing to secondary neuronal injury. d-nb.infonih.gov
Neuroinflammation: Exposure to organophosphates, including fenthion, can trigger an inflammatory response within the central nervous system, a condition known as neuroinflammation. nih.govescholarship.org This process involves the activation of glial cells, such as microglia and astrocytes, which release a cascade of pro-inflammatory mediators. escholarship.org Studies have demonstrated that organophosphorus compounds can lead to increased expression of neuroinflammatory genes, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). nih.gov This inflammatory environment can exacerbate neuronal damage and contribute to the progression of neurodegenerative conditions. sci-hub.seescholarship.org
Apoptosis: Fenthion and its oxon metabolite can induce programmed cell death, or apoptosis, in neuronal cells. d-nb.inforesearchgate.net This process is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Histopathological studies on rats exposed to fenthion have revealed the presence of pyknotic neurons and apoptotic cells in the cerebrum and cerebellum. researchgate.net The induction of apoptosis can be triggered by several factors, including oxidative stress and DNA damage. sci-hub.sefrontiersin.org Fenthion has been shown to cause DNA fragmentation, a hallmark of apoptosis, in various cell types. frontiersin.org
Oxidative Stress Induction by this compound
A significant component of this compound's toxicity is its ability to induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. researchgate.netscielo.org.co This oxidative assault can damage vital cellular components, leading to widespread cellular dysfunction. sci-hub.se
Generation of Reactive Oxygen Species and Lipid Peroxidation
Fenthion exposure leads to the excessive generation of ROS, such as superoxide (B77818) anions and hydroxyl radicals. tubitak.gov.tr These highly reactive molecules can initiate a cascade of oxidative damage. One of the primary targets of ROS is the lipid-rich environment of cellular membranes. nih.govwikipedia.org
The process of lipid peroxidation involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids. wikipedia.org Free radicals attack these fatty acids, initiating a self-propagating chain reaction that results in the formation of lipid peroxides. wikipedia.org This process compromises membrane integrity and function. A key indicator of lipid peroxidation is the level of malondialdehyde (MDA). researchgate.net Numerous studies have documented a significant increase in MDA levels in various tissues, including the brain, liver, and kidneys, following fenthion administration, confirming the induction of lipid peroxidation. researchgate.netresearchgate.netscispace.com
| Study Focus | Experimental Model | Key Finding | Reference |
|---|---|---|---|
| Oxidative damage in cerebrum and cerebellum | Suckling rats | Significant increase in malondialdehyde (MDA) levels. | researchgate.net |
| Nephrotoxicity in dams and progeny | Adult rats and their pups | Fenthion treatment increased MDA levels by 109% in dams and 120% in pups. | scispace.com |
| Hepatic and brain toxicity | In vitro and in vivo models | Administration of fenthion induces hepatic and brain lipid peroxidation. | tubitak.gov.tr |
Modulation of Antioxidant Defense Systems
Cells possess a sophisticated network of antioxidant enzymes to counteract oxidative stress. mdpi.comnih.govjournalagent.com However, this compound exposure can overwhelm and disrupt these defense mechanisms. researchgate.net The key enzymes involved in this defense include superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione reductase (GR). journalagent.comoatext.com
Research has shown that fenthion significantly alters the activity of these crucial enzymes. For example, studies in fish exposed to fenthion reported a significant decrease in SOD and GPx activities, while CAT activity was observed to increase, suggesting a complex and tissue-specific response to the oxidative challenge. researchgate.net Furthermore, fenthion impacts the glutathione system. It can lead to a depletion of reduced glutathione (GSH), a critical non-enzymatic antioxidant, and an increase in its oxidized form (GSSG), further evidence of a state of oxidative stress. sci-hub.seresearchgate.net
| Enzyme | Observed Effect of Fenthion Exposure | Reference |
|---|---|---|
| Superoxide Dismutase (SOD) | Significant decrease in activity. | researchgate.net |
| Catalase (CAT) | Significant increase in activity. | researchgate.net |
| Glutathione Peroxidase (GPx) | Significant decrease in activity. | researchgate.net |
| Glutathione (GSH) | Depletion of reduced form (GSH) and increase in oxidized form (GSSG). | sci-hub.seresearchgate.net |
| Glutathione Reductase (GR) | Activity levels were comparable to control in some studies, indicating varied responses. | researchgate.net |
Mitochondrial Dysfunction and Oxidative Damage to Cellular Macromolecules
Mitochondria, the powerhouses of the cell, are both a major source and a primary target of ROS. sci-hub.secore.ac.uk Fenthion-induced oxidative stress can lead to significant mitochondrial dysfunction. sci-hub.se This impairment is a critical event in the pathology of neurodegenerative disorders. nih.gov
Genotoxicity and DNA Damage Assessment
This compound, the primary active metabolite of the organophosphate insecticide fenthion, is implicated in genotoxic effects and the induction of DNA damage. Research indicates that the conversion of fenthion to this compound is of considerable toxicological significance, as the oxon metabolites exhibit higher anticholinesterase activity. tubitak.gov.tr The genotoxicity of the parent compound, fenthion, is well-documented, with studies pointing towards its capacity to damage the genetic material in various organisms. nih.govopenbiotechnologyjournal.com This damage can manifest as chromosomal alterations, DNA strand breaks, and interference with DNA repair mechanisms. openbiotechnologyjournal.comresearchgate.net
Induction of Micronuclei and Chromosomal Aberrations
Exposure to fenthion has been shown to induce chromosomal aberrations and the formation of micronuclei in various test systems. researchgate.netsci-hub.se Micronuclei are small, extranuclear bodies that form during cell division when a chromosome or a fragment of a chromosome is not incorporated into one of the daughter nuclei. elifesciences.org Their presence is a widely used biomarker for chromosomal damage. researchgate.net
Studies on fenthion have observed the formation of chromosomal aberrations in lymphocytes. researchgate.netscispace.com In non-mammalian models, such as the root cells of Allium cepa and Vicia faba, fenthion treatment resulted in DNA damage and programmed cell death. frontiersin.org While direct studies on this compound are less common, research on analogous organophosphate oxons, such as paraoxon, has demonstrated the induction of micronuclei, chromatin buds, and nucleoplasmic bridges in peripheral lymphocytes, indicating that this class of compounds can cause significant cytogenetic damage. researchgate.net
Table 1: Summary of Fenthion-Induced Genotoxicity (Cytogenetic Endpoints)
| Endpoint | Test System | Observed Effect | Reference |
|---|---|---|---|
| Chromosomal Aberrations & Micronuclei | General observation | Induction of chromosomal aberrations and micronuclei. | researchgate.net |
| Chromosomal Aberrations | Human Lymphocytes | Induction of chromosomal aberrations. | scispace.com |
| DNA Damage / Programmed Cell Death | Allium cepa & Vicia faba (plant root cells) | Observed DNA damage and cell death. | frontiersin.org |
| Micronuclei, Chromatin Buds, Nucleoplasmic Bridges | Peripheral Lymphocytes (exposed to Paraoxon, an analog) | Induction of cytogenetic damage. | researchgate.net |
DNA Strand Breaks (e.g., Double-Strand Breaks)
Fenthion and its metabolites can cause breaks in the DNA strands. nih.govresearchgate.net The comet assay, a technique used to detect DNA damage in individual cells, has revealed that fenthion affects the DNA integrity of rat peripheral blood cells. nih.gov
Specifically, research has demonstrated that fenthion treatment leads to the formation of DNA double-strand breaks (DSBs) in both human liver cells (HepG2) and zebrafish embryos. researchgate.net The presence of DSBs was confirmed through methods such as the neutral comet assay and the detection of phosphorylated H2AX (γH2AX), a key indicator of the cellular response to DSBs. researchgate.netnih.gov Organophosphates as a class are known to induce both single-strand breaks (SSBs) and the more severe double-strand breaks. nih.gov This DNA damage is often mediated by oxidative stress, where the generation of reactive oxygen species (ROS) attacks DNA bases and the sugar-phosphate backbone. openbiotechnologyjournal.comresearchgate.net
Effects on DNA Repair Mechanisms (e.g., Homologous Recombination)
Beyond inducing damage, fenthion exposure can also impair the cell's ability to repair that damage. Cells possess complex DNA repair pathways, including homologous recombination (HR) and non-homologous end joining (NHEJ), to fix double-strand breaks. frontiersin.orgatdbio.com
Studies in zebrafish embryos have shown that fenthion exposure disrupts these critical repair pathways. researchgate.netnih.gov Specifically, fenthion was found to decrease the expression of key genes involved in homologous recombination, such as Rad51 and Rad18. researchgate.netnih.gov With prolonged exposure, the expression of another HR gene, Xrcc2, and the NHEJ gene Xrcc6 (also known as Ku70) was also inhibited. researchgate.netnih.gov In human HepG2 cells, fenthion treatment specifically decreased the expression of the Xrcc2 gene and its corresponding protein. researchgate.net This inhibition of DNA repair mechanisms can lead to the accumulation of genetic damage, potentially increasing the risk of more severe cellular consequences. openbiotechnologyjournal.com
Systemic Organ-Specific Toxicities Attributed to this compound Metabolites
Fenthion is metabolized in the body, primarily in the liver, to several metabolites, including this compound and its sulfoxide (B87167) and sulfone derivatives. tubitak.gov.trinchem.org These oxon metabolites are generally more potent inhibitors of acetylcholinesterase, the primary mechanism of organophosphate toxicity. tubitak.gov.tr The liver and kidneys are not only sites of this metabolic conversion but are also target organs for the systemic toxicity that results from exposure. tubitak.gov.trepa.gov
Hepatic Effects
The liver, as the main site of fenthion metabolism, is susceptible to toxic injury. tubitak.gov.trepa.gov Studies in rats have demonstrated a clear correlation between fenthion administration and liver damage. tubitak.gov.trresearchgate.net
Biochemical analysis of blood serum from fenthion-treated rats revealed significantly increased levels of liver enzymes such as aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and gamma-glutamyl transferase (GGT), which are indicators of liver cell damage and leakage. tubitak.gov.tr Histopathological examinations of liver tissue from these animals confirmed the biochemical findings. Observed changes included minimal effects like congestion and Kupffer cell activation at lower doses, progressing to more significant injury at higher doses. tubitak.gov.tr These more severe effects included hepatocyte swelling, vacuolization (the formation of vacuoles within the cell cytoplasm), and moderate central lobular injury. tubitak.gov.trresearchgate.net
Renal Effects
The kidneys are also significant targets for fenthion-induced toxicity. tubitak.gov.trresearchgate.net They play a role in the metabolism and elimination of fenthion and its byproducts from the body. orst.edu
In vivo experiments in rats have shown that fenthion can cause significant renal damage, particularly at high doses. tubitak.gov.trresearchgate.net A key indicator of reduced kidney function is an increase in blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels, both of which were observed following fenthion exposure. tubitak.gov.trresearchgate.net Histopathological analysis of kidney tissues revealed dose-dependent damage, including parenchymatous degeneration of renal tubule cells, tubular degeneration and atrophy, and cellular infiltration between the proximal tubules. tubitak.gov.trresearchgate.net In some cases, exposure has been linked to severe renal failure, evidenced by a significant decrease in urine output. scispace.com The underlying mechanism for this renal damage is thought to involve apoptosis and mitochondrial destruction within the kidney cells. mdpi.com
Table 2: Summary of Fenthion-Induced Organ-Specific Toxicity
| Organ | Biochemical Markers of Damage | Histopathological Findings | Reference |
|---|---|---|---|
| Liver | Increased AST, ALT, GGT | Hepatocyte swelling, vacuolization, moderate central lobular injury, congestion, Kupffer cell activation. | tubitak.gov.trresearchgate.net |
| Kidney | Increased Blood Urea Nitrogen (BUN), increased serum creatinine, decreased urine volume. | Tubular degeneration, parenchymatous degeneration, glomerular degeneration, cellular infiltration, mitochondrial destruction. | tubitak.gov.trresearchgate.netscispace.commdpi.com |
Other Organ Systems
While the primary toxicological focus of this compound, the active metabolite of Fenthion, is on the nervous system through the inhibition of acetylcholinesterase, research has also elucidated its effects on various other organ systems. nih.govebi.ac.ukdrugbank.com The metabolic conversion of Fenthion to this compound is a critical step, as the oxon derivatives often exhibit higher toxicity. researchgate.netmdpi.com Investigations into Fenthion's impact on non-neuronal systems provide insight into the broader toxicological profile of its metabolites.
Hepatic System
Studies in animal models have demonstrated that Fenthion exposure can lead to significant liver toxicity. researchgate.nettubitak.gov.tr Research on rats has shown that high doses of Fenthion result in elevated blood levels of key liver enzymes, including aspartate aminotransferase (AST), alanine aminotransferase (ALT), and gamma-glutamyl transferase (GGT), which are indicative of liver damage. tubitak.gov.tr Histopathological examinations of the liver in these animals revealed cellular-level damage, such as hepatocyte swelling, vacuolization, and in some cases, moderate central lobular injury. researchgate.nettubitak.gov.tr In fish, exposure to Fenthion has been associated with liver atrophy. ekb.eg
Table 1: Summary of Hepatic Effects of Fenthion Exposure in Rats
| Biomarker/Finding | Observation | Reference |
|---|---|---|
| Biochemical Markers | ||
| Aspartate Aminotransferase (AST) | Significantly elevated levels. | tubitak.gov.tr |
| Alanine Aminotransferase (ALT) | Significantly elevated levels. | tubitak.gov.tr |
| Gamma-Glutamyl Transferase (GGT) | Significantly elevated levels. | tubitak.gov.tr |
| Histopathological Findings | ||
| Hepatocyte Swelling | Mild injury observed at high doses. | researchgate.nettubitak.gov.tr |
| Vacuolization | Mild injury observed at high doses. | researchgate.nettubitak.gov.tr |
Renal System
The kidneys are another major organ system affected by Fenthion toxicity. researchgate.net Studies have reported that Fenthion administration in rats leads to impaired kidney function, as evidenced by a significant increase in blood urea nitrogen (BUN) and serum creatinine levels. tubitak.gov.trscispace.com Histopathological analysis of kidney tissue from exposed animals has revealed damage to the renal tubules, including parenchymatous degeneration and infiltration between the proximal tubules. tubitak.gov.tr In some cases, tubular dilatation and atrophy were observed. tubitak.gov.tr Research on fish has also shown glomerular and tubular atrophy following Fenthion exposure. ekb.eg
Table 2: Summary of Renal Effects of Fenthion Exposure in Rats
| Biomarker/Finding | Observation | Reference |
|---|---|---|
| Biochemical Markers | ||
| Blood Urea Nitrogen (BUN) | Significantly increased levels. | researchgate.nettubitak.gov.tr |
| Serum Creatinine | Significantly increased levels. | researchgate.nettubitak.gov.tr |
| Histopathological Findings | ||
| Parenchymatous Degeneration | Degeneration of cells in renal tubules. | tubitak.gov.tr |
| Tubular Dilatation and Atrophy | Minimal changes observed at mid-doses. | tubitak.gov.tr |
Respiratory System
Acute poisoning with Fenthion has been associated with respiratory symptoms. wikipedia.org In birds, these symptoms include congestion of the windpipe and an abnormally rapid or difficult breathing rate. wikipedia.org As a highly fat-soluble organophosphate insecticide, Fenthion can lead to recurrent cholinergic toxicity, which may, in turn, cause respiratory failure. nih.gov
Immunological Effects
Research indicates that Fenthion can exert effects on the immune system. A study conducted on common carp (B13450389) (Cyprinus carpio) demonstrated that exposure to Fenthion suppressed the plasma immunoglobulin M (IgM) level. ekb.eg This finding suggests that the compound can cause adverse effects on the humoral component of the immune system in fish. ekb.eg
Environmental Occurrence, Fate, and Ecotoxicological Implications of Fenthion Oxon
Ecotoxicological Impact on Non-Target Organisms
Fenthion (B1672539) oxon is a metabolite of the organophosphate insecticide fenthion. While fenthion itself is known to be toxic to a range of non-target organisms, its metabolites, including fenthion oxon and its subsequent breakdown products like fenthion-oxon-sulfoxide and fenthion-oxon-sulfone, can also have detrimental effects on wildlife, particularly birds and aquatic organisms. fao.orgnih.gov The transformation of fenthion to this compound is a critical activation step, as organophosphate oxons are the biologically active forms that inhibit acetylcholinesterase. researchgate.net
This compound demonstrates significant toxicity to aquatic invertebrates, which are crucial components of freshwater ecosystems. The U.S. Environmental Protection Agency (EPA) has previously identified the parent compound, fenthion, as posing acute and chronic risks to aquatic invertebrates. nih.gov Specific testing on this compound has shown it to be highly toxic to cladocerans, such as Daphnia magna (water flea), a standard indicator species for ecotoxicological studies. Research has established a 48-hour median effective concentration (EC50) for Daphnia magna at 0.0113 mg/L. Despite its toxicity, environmental monitoring in river systems has shown that this compound is typically detected rarely and at very low concentrations, often less than 0.001 µg/L. unl.eduinchem.org This is partly because oxon compounds of organophosphorus insecticides tend to hydrolyze more rapidly in water than their parent compounds. unl.eduinchem.org
Interactive Data Table: Acute Toxicity of this compound to Aquatic Invertebrates
| Species | Endpoint | Concentration (mg/L) | Exposure Time | Reference |
|---|
Research into sub-lethal effects has provided some insights. An in vitro study on the salt gland function of mallards (Anas platyrhynchos) found that incubation with this compound at concentrations ranging from 0.04 to 400 µM did not affect salt gland Na+-K+-ATPase activity, an enzyme critical for osmoregulation in birds that consume salt water. science.gov These findings suggest that environmentally realistic concentrations of this compound may not markedly affect this specific physiological function in adult ducks. science.gov However, the broader ecotoxicological profile, including acute toxicity, remains an area requiring further investigation.
Interactive Data Table: Acute Toxicity of this compound to Avian Species
| Species | Endpoint | Value | Exposure Route | Reference |
|---|---|---|---|---|
| Anas platyrhynchos (Mallard) | Acute Oral LD50 | Data not available | Oral | N/A |
Studies have demonstrated that hypersaline conditions increase the metabolic formation of this compound from fenthion. science.gov Furthermore, these conditions also promote the subsequent conversion of this compound into this compound sulfoxide (B87167), which is an even more potent inhibitor of acetylcholinesterase. science.gov This enhanced stereoselective formation of the most potent metabolites is believed to contribute to the greater toxicity of fenthion observed in animals acclimated to high-salinity water. science.gov
The mechanism for this increased bioactivation involves the induction of specific metabolic enzymes, particularly flavin-containing monooxygenases (FMOs), under hypersaline stress. science.gov The metabolic pathways of fenthion activation appear to differ between freshwater and saline environments. In freshwater, the predominant pathway is initiated by the formation of this compound, which is then converted to this compound R-sulfoxide. science.gov In contrast, under hypersaline conditions, the formation of both this compound and fenthion sulfoxide may precede the formation of the highly toxic this compound sulfoxide. science.gov
Advanced Analytical Methodologies for Fenthion Oxon and Its Metabolites
Chromatography-Mass Spectrometry Techniques
Chromatography-mass spectrometry (MS) has become the gold standard for the analysis of pesticide residues, including fenthion (B1672539) oxon. The coupling of a separation technique (chromatography) with a highly selective detection method (mass spectrometry) allows for the reliable identification and quantification of target analytes.
UHPLC-MS/MS is a powerful and widely adopted technique for the simultaneous analysis of fenthion and its five major metabolites: fenthion oxon, this compound sulfoxide (B87167), this compound sulfone, fenthion sulfoxide, and fenthion sulfone. researchgate.netnih.govnih.gov This method offers high resolution and speed, allowing for the rapid processing of samples. In a typical application, the target compounds are separated on a C18 column and detected using positive electrospray ionization (ESI+) in the multiple reaction monitoring (MRM) mode. researchgate.netnih.govnih.gov The MRM mode is essential for tandem mass spectrometry as it provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov For optimal detector response and sensitivity, the mobile phase often consists of water and methanol, both containing 0.1% formic acid. researchgate.netnih.govmdpi.com
Research has demonstrated the successful application of UHPLC-MS/MS for analyzing these compounds in a variety of agricultural products, including brown rice, chili peppers, oranges, potatoes, and soybeans. researchgate.netnih.gov The protonated molecular ions for the compounds are typically selected as the precursor ions for MS/MS analysis. nih.gov This technique is not only for quantitative analysis but has also been used to identify and characterize fenthion metabolites in produce. nih.gov
Liquid chromatography coupled with a triple quadrupole mass spectrometer (LC-QqQ-MS) is another robust technique for the determination of fenthion metabolites. This instrumentation is highly effective for quantitative analysis due to its excellent sensitivity and selectivity in MRM mode. researchgate.net this compound sulfoxide and fenthion-sulfone can be analyzed in water samples using LC-QqQ-MS/MS following solid-phase extraction. scientificlabs.co.uksigmaaldrich.com Studies comparing different mass spectrometry platforms have shown that for quantitative analysis, LC-QqQ-MS often provides superior sensitivity and a wider dynamic range compared to other analyzers like ion trap (IT) or quadrupole time-of-flight (QqTOF) mass spectrometers. researchgate.net
LC coupled with hybrid quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements. nih.govresearchgate.net This capability is invaluable for the identification and confirmation of pesticide metabolites, often without the need for reference standards. researchgate.net LC-QTOF-MS has been successfully used to confirm the presence of fenthion metabolites in oranges. nih.govresearchgate.net The accurate mass measurements of both precursor and product ions, typically with mass errors below 5 ppm, allow for the confident elucidation of their elemental composition. researchgate.net While its primary strength lies in qualitative screening and structural confirmation, LC-QTOF-MS can also be used for quantitative analysis, with one study reporting limits of quantification for fenthion metabolites in oranges ranging from 0.005 to 0.015 mg/kg. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for pesticide residue analysis. While some polar and thermally labile metabolites of fenthion can be challenging to analyze directly by GC, the technique has been effectively used to identify polar degradation products. psu.edu In postmortem samples, GC-MS operating in scan mode was used to tentatively identify this compound. psu.edu Another study developed a method for the simultaneous determination of fenthion and its five oxidation metabolites, including this compound, in personal protective equipment using capillary GC with nitrogen-phosphorus detection (NPD), a highly sensitive detector for phosphorus-containing compounds. nih.gov Furthermore, GC-MS has been employed to identify this compound in human serum samples following headspace solid-phase microextraction. uoa.grnih.gov It is noted, however, that deoxidation of sulfoxide metabolites like this compound sulfoxide back to their sulfide (B99878) forms can occur in the hot GC injector or ion source, which requires careful method development to prevent inaccurate quantification. researchgate.net
Sample Preparation and Extraction Techniques (e.g., QuEChERS, Solid-Phase Extraction)
Effective sample preparation is a critical step to isolate this compound and its metabolites from the sample matrix and remove interfering substances prior to instrumental analysis.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the most common and versatile extraction technique for pesticide residue analysis in food and agricultural samples. researchgate.netmdpi.com The original method involves an acetonitrile (B52724) extraction, followed by a salting-out partitioning step and a cleanup step using dispersive solid-phase extraction (d-SPE). nih.govmdpi.com For the analysis of fenthion and its metabolites, a citrate-buffered version of the QuEChERS method is often employed to achieve optimal extraction efficiency and stability of the analytes. researchgate.netnih.govnih.gov The d-SPE cleanup step typically uses sorbents like primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and sometimes graphitized carbon black (GCB) to remove pigments, although GCB is used cautiously as it can retain some planar pesticides. nih.gov Modified QuEChERS protocols have been successfully validated for diverse and complex matrices such as rice, soil, and various produce. researchgate.netmdpi.commdpi.comulpgc.es
Solid-Phase Extraction (SPE) is another widely used technique for sample cleanup and concentration. It has been used for the analysis of fenthion and its degradation products in various matrices. For instance, SPE was selected for sample cleanup of postmortem biological matrices, providing good recoveries of fenthion. psu.edu It is also a key cleanup step for analyzing fenthion metabolites in water samples and in complex, high-fat matrices like fish feed, where it is used after an initial liquid-liquid extraction. sigmaaldrich.comeurl-pesticides.eu In some multi-residue methods, automated SPE with specific cartridges, such as Carbon/NH2, is used for the cleanup of extracts from produce like red cabbage. chrom-china.com
Quantitative Analysis and Validation Parameters (Accuracy, Precision, Limits of Quantitation)
Analytical methods for regulatory monitoring must be properly validated to ensure the reliability and accuracy of the results. Key validation parameters include accuracy (measured as recovery), precision (measured as relative standard deviation, RSD), and the limit of quantitation (LOQ).
For the UHPLC-MS/MS analysis of this compound and its metabolites in various crops, methods have been validated according to international guidelines (e.g., DG SANTE). nih.govmdpi.com These studies consistently show satisfactory performance across multiple matrices.
Accuracy: The accuracy of the method is determined through recovery experiments, where samples are spiked with a known concentration of the analyte. For this compound, mean recovery rates are typically within the acceptable range of 70% to 120%. nih.govnih.govmdpi.com For example, one study reported mean percent recoveries for this compound ranging from 71.9% to 106.1% across five different matrices at three spiking levels. nih.gov
Precision: Precision reflects the closeness of repeated measurements and is expressed as the relative standard deviation (RSD). Validated methods demonstrate good precision, with RSD values generally below 20%, and often below 15%. researchgate.netnih.govmdpi.com In a comprehensive study, the RSDs for all fenthion metabolites were below 15.1% across all matrices and spiking levels. nih.gov
Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. For the sensitive UHPLC-MS/MS methods, the LOQ for this compound in various produce is typically 0.01 mg/kg. researchgate.netnih.govmdpi.com Other methods have reported LOQs for this compound metabolites as low as 0.005 mg/kg in matrices like fish feed. eurl-pesticides.eu
The table below summarizes the validation parameters for the analysis of this compound in various matrices using a UHPLC-MS/MS method. nih.gov
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Precision (RSD, %) |
|---|---|---|---|
| Brown Rice | 0.01 | 86.7 | 14.0 |
| 0.1 | 71.9 | 11.3 | |
| 0.2 | 80.8 | 5.3 | |
| Chili Pepper | 0.01 | 106.1 | 12.5 |
| 0.1 | 96.5 | 1.5 | |
| 0.2 | 93.5 | 1.4 | |
| Orange | 0.01 | 94.7 | 15.1 |
| 0.1 | 84.7 | 1.9 | |
| 0.2 | 87.4 | 2.0 | |
| Potato | 0.01 | 99.0 | 10.0 |
| 0.1 | 86.9 | 1.7 | |
| 0.2 | 87.8 | 4.0 | |
| Soybean | 0.01 | 90.9 | 9.2 |
| 0.1 | 84.4 | 3.8 | |
| 0.2 | 86.0 | 4.8 |
Calibration is another critical aspect, and due to matrix effects that can suppress or enhance the instrument signal, matrix-matched calibration curves are required to ensure accurate quantification. researchgate.netnih.gov These curves consistently show excellent linearity, with correlation coefficients (r²) greater than 0.99. researchgate.netnih.govmdpi.com
Comparative Academic Studies and Risk Assessment Context
Relative Toxicity of Fenthion (B1672539) Oxon Compared to Parent Fenthion and Other Organophosphates
Fenthion, an organothiophosphate insecticide, requires metabolic activation to exert its primary toxic effect. nih.govwikipedia.orgtandfonline.com This bioactivation involves the oxidative desulfuration of the phosphorothioate (B77711) group (P=S) to its oxygen analog, or oxon (P=O), forming fenthion oxon. nih.govplos.org This transformation is critical because the parent compound, fenthion, has minimal to no acetylcholinesterase (AChE) inhibiting activity itself. tandfonline.com The resulting this compound is a significantly more potent inhibitor of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibition of AChE leads to the accumulation of acetylcholine, causing continuous stimulation of the nervous system and the characteristic signs of organophosphate toxicity. nih.govnih.gov
Further metabolism of fenthion and this compound can occur through the oxidation of the thioether group, creating sulfoxide (B87167) and sulfone metabolites. nih.govinchem.orgmdpi.com This results in a series of metabolites, including fenthion sulfoxide, fenthion sulfone, this compound sulfoxide, and this compound sulfone. mdpi.com Studies have shown that the toxicity of these metabolites tends to increase as metabolism progresses. mdpi.com For instance, this compound sulfoxide and this compound sulfone are considerably more toxic than the parent fenthion. mdpi.com
Research has demonstrated the stereoselective nature of this toxicity. The (R)-(+)-fenoxon sulfoxide enantiomer is a much more potent AChE inhibitor than its (S)-(-)- counterpart. researchgate.net While the direct sulfoxidation of fenthion to fenthion sulfoxide can be a detoxification pathway, the subsequent oxidative desulfuration of (R)-(+)-fenthion sulfoxide represents a critical bioactivation step, producing the highly potent (R)-(+)-fenoxon sulfoxide. researchgate.net
When compared to other organophosphates, the toxicity of fenthion and its metabolites can vary. For example, in human self-poisoning cases, fenthion has a higher case fatality rate (16.2%) than chlorpyrifos (B1668852) (8%) but lower than dimethoate (B1670662) (23.1%). tandfonline.com It's important to note that animal toxicity does not always directly predict human toxicity; for instance, chlorpyrifos is generally more toxic in rats but less so in humans compared to fenthion and dimethoate. researchgate.net
The following table provides a comparative overview of the acute oral toxicity (LD50) of fenthion and its primary metabolites in male rats.
Table 1: Acute Oral Toxicity of Fenthion and its Metabolites in Male Rats
| Compound | LD50 (mg/kg) |
|---|---|
| Fenthion | 220 |
| This compound sulfoxide | 30 |
| This compound sulfone | 50 |
Data sourced from a 2021 study on the simultaneous analysis of fenthion and its metabolites. mdpi.com
Potentiation and Synergistic Effects with Other Pesticides
The combined effect of this compound with other pesticides can lead to interactions that are not simply additive. These interactions can result in potentiation, where one substance increases the toxicity of another, or synergism, where the combined effect is greater than the sum of their individual effects. researchgate.netvkm.no Such interactions are a significant consideration in risk assessment, as organisms in agricultural and urban environments are often exposed to mixtures of pesticides. plos.org
Studies have shown that fenthion can potentiate the acute toxicity of other organophosphates like malathion, dioxathion, and coumaphos (B1669454) in rats. inchem.org However, when combined with 13 other organophosphate or carbamate (B1207046) insecticides, the effects were not greater than additive. inchem.org The potential for synergistic effects is not limited to interactions between different organophosphates. Mixtures of organophosphates and pyrethroids or carbamates have also been shown to have synergistic effects. researchgate.net This can occur through various physiological processes, including impacts on target sites like AChE, muscarinic receptors, and sodium channels. researchgate.net
It is important to note that most studies demonstrating significant synergy use chemical concentrations that are considerably higher than those typically found in the environment. plos.org Therefore, while the potential for synergistic interactions exists, its relevance in real-world scenarios depends on the co-occurrence of the chemicals at sufficiently high concentrations. plos.org
Contribution of this compound to Overall Fenthion Risk Assessment
The risk assessment for fenthion takes into account that fenthion itself is a relatively weak cholinesterase inhibitor, but its metabolites are significantly more potent. nih.govnih.gov Therefore, the assessment of dietary and environmental exposure must consider the presence and concentration of these transformation products. nih.govjst.go.jp For example, residue analyses of food commodities and environmental samples often look for fenthion and its five main metabolites: this compound, fenthion sulfoxide, fenthion sulfone, this compound sulfoxide, and this compound sulfone. mdpi.com
The EPA's Interim Reregistration Eligibility Decision (IRED) for fenthion acknowledges that the primary toxic effects are due to cholinesterase inhibition. epa.govepa.gov The risk assessment process involves identifying No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) from toxicological studies, which are then used to establish safe exposure levels for humans and the environment. epa.gov These assessments inherently account for the in-vivo conversion of fenthion to this compound and other toxic metabolites.
Future Research Directions and Emerging Areas in Fenthion Oxon Research
Elucidation of Uncharacterized Transformation Products and Pathways
While major metabolites like fenthion (B1672539) sulfoxide (B87167), fenthion sulfone, and their corresponding oxon analogs are known, there is evidence of other, as-yet-uncharacterized transformation products. apvma.gov.au For instance, studies have pointed to the formation of unidentified polar metabolites which are believed to be polymeric in nature. fao.org The hydrolysis of fenthion and fenthion oxon can lead to the formation of various phenol (B47542) derivatives, such as 3-methyl-4-methylthiophenol, which itself can be unstable under certain environmental conditions. utoronto.canih.gov
Furthermore, photodegradation is a significant pathway for fenthion transformation in the environment, leading to products such as fenthion sulfoxide and, in some cases, fenoxon. jst.go.jptandfonline.comresearchgate.net The photolysis of fenthion can also yield other products like O,S,S-trimethyl phosphorodithioate (B1214789) and O,O,O-trimethyl phosphorothioate (B77711). nih.gov A comprehensive understanding of these degradation pathways, including the conditions that favor them and the toxicological profiles of the resulting products, is essential.
Table 1: Known and Potential Transformation Products of Fenthion and this compound
| Parent Compound | Transformation Process | Known/Potential Products |
| Fenthion | Oxidation | This compound, Fenthion sulfoxide, Fenthion sulfone |
| Fenthion | Hydrolysis | Dimethyl phosphorothioate, Dimethyl phosphate (B84403), 3-methyl-4-methylthiophenol |
| Fenthion | Photodegradation | Fenthion sulfoxide, Fenoxon, O,S,S-trimethyl phosphorodithioate, O,O,O-trimethyl phosphorothioate |
| This compound | Oxidation | This compound sulfoxide, this compound sulfone |
| This compound | Hydrolysis | 3-methyl-4-methylthiophenol, Dimethyl phosphate |
| Fenthion/Fenthion Oxon | Further Transformation | Unidentified polar metabolites (potentially polymeric) |
Long-Term, Low-Level Exposure Studies and Sub-Lethal Effects
While the acute toxicity of fenthion and its oxon is well-documented, the effects of long-term, low-level exposure remain a significant area for future research. Chronic exposure to sublethal concentrations of pesticides can lead to a range of adverse effects on non-target organisms that are not apparent in short-term studies. ufl.edu
Sublethal effects observed in wildlife exposed to fenthion include behavioral changes such as wing drop, ataxia, and reduced reaction to stimuli in birds, as well as impacts on aquatic invertebrates. epa.govinchem.org Long-term exposure in fish has been shown to induce oxidative stress. researchgate.net For agricultural workers, prolonged exposure to fenthion has been associated with subtle subclinical effects on cognitive functions. apvma.gov.au
Future studies should aim to establish clear no-observed-adverse-effect levels (NOAELs) for chronic exposure to this compound in a variety of species. Research is needed to understand the cumulative effects of repeated exposures and the potential for delayed neurotoxicity. beyondpesticides.org Investigating the impact of chronic, low-dose exposure on sensitive populations, including developmental stages of various organisms, is also crucial. epa.gov
Human Biomonitoring and Health Outcome Correlations
Human biomonitoring is a valuable tool for assessing exposure to environmental chemicals like this compound. By measuring the parent compound or its metabolites in biological samples such as urine, blood, and hair, researchers can gain insight into the extent of human exposure and correlate these findings with health outcomes. semanticscholar.orgaaem.pl
Dialkylphosphate (DAP) metabolites, such as dimethylphosphate (DMP) and dimethylthiophosphate (B1231629) (DMTP), are common, non-specific biomarkers for exposure to a range of organophosphate insecticides, including fenthion. researchgate.net Studies have detected these metabolites in the urine of various populations, indicating widespread exposure. researchgate.net Hair analysis can also be a powerful tool for assessing chronic exposure to pesticides. semanticscholar.org
Future research should focus on large-scale biomonitoring studies to establish baseline exposure levels in different populations, including those with occupational exposure, such as agricultural workers, and the general population. nih.govadmin.chmdpi.com A critical area of investigation is the correlation of this compound biomarker levels with specific health effects. While symptoms of acute poisoning are well-known, the long-term health consequences of chronic, low-level exposure, such as potential neurodegenerative diseases and certain types of cancer, require further epidemiological investigation. nih.govadmin.chresearchgate.net
Table 2: Biomarkers for Human Exposure to Fenthion
| Biomarker Type | Specific Biomarker | Biological Matrix | Exposure Timeframe Indicated |
| Non-specific Metabolite | Dimethylphosphate (DMP) | Urine | Recent |
| Non-specific Metabolite | Dimethylthiophosphate (DMTP) | Urine | Recent |
| Parent Compound/Metabolites | Fenthion and its metabolites | Hair | Chronic |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Blood (Red Blood Cells, Plasma) | Recent/Ongoing |
Development of Novel Remediation Strategies Based on Metabolic Understanding
The environmental contamination by fenthion and its more toxic oxon metabolite necessitates the development of effective remediation strategies. A deeper understanding of the metabolic pathways involved in the degradation of this compound can inform the development of novel and targeted bioremediation techniques.
Microbial degradation is a promising approach for the cleanup of organophosphate-contaminated environments. wikipedia.org The primary mechanisms of degradation include hydrolysis and oxidation. wikipedia.org Enzymes such as organophosphorus hydrolases (OPHs) have the potential to break down these compounds into less toxic substances. While some studies have explored the microbial degradation of fenthion, more research is needed to identify and characterize microorganisms and enzymes that are specifically effective against this compound. tamu.edu
Future research should focus on:
Isolating and engineering microbes with enhanced capabilities for this compound degradation.
Characterizing the specific enzymes and genetic pathways responsible for the breakdown of this compound.
Optimizing conditions for bioremediation in different environmental matrices, such as soil and water.
Investigating the use of phytoremediation, where plants are used to remove or degrade contaminants.
Integrated Omics Approaches in this compound Toxicology
The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to understanding the toxicology of this compound. These technologies can provide a comprehensive view of the molecular and cellular responses to this compound exposure.
A targeted metabolomics study of organophosphate pesticides, including fenthion, in human liver microsomes has provided insights into the metabolic pathways, highlighting the role of cytochrome P450 enzymes in both the activation and detoxification processes. mdpi.comtubitak.gov.tr Toxicogenomics can be used to identify gene expression changes and molecular pathways affected by this compound, potentially revealing new mechanisms of toxicity and biomarkers of exposure. uq.edu.au
Future research should integrate these different omics platforms to build a more complete picture of this compound's adverse outcome pathways. This could involve:
Transcriptomics: to identify genes and pathways that are up- or down-regulated in response to this compound exposure.
Proteomics: to study changes in protein expression and post-translational modifications.
Metabolomics: to analyze the global changes in small-molecule metabolites, providing a snapshot of the metabolic state of an organism upon exposure.
By combining these approaches, researchers can identify key molecular initiating events, key events in toxicity pathways, and ultimately link molecular changes to adverse health outcomes in both humans and wildlife.
Q & A
Q. What analytical methodologies are recommended for quantifying fenthion oxon and its metabolites in environmental samples?
Use ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with optimized acidic conditions to resolve this compound from co-eluting metabolites. Key steps include:
Q. What are the primary mechanisms of this compound toxicity in aquatic organisms?
this compound inhibits acetylcholinesterase (AChE) by phosphorylating serine residues in the enzyme’s active site. This disrupts neurotransmission, leading to neurotoxicity. In fish (e.g., salmonids), oxidative biotransformation in olfactory tissues amplifies toxicity due to CYP450-mediated conversion to sulfoxide/sulfone metabolites .
Q. How do environmental variables (pH, temperature) influence this compound degradation pathways?
Acidic conditions accelerate thiono-thiolo isomerization , altering metabolite profiles. Elevated temperatures increase hydrolysis rates, favoring sulfone formation. Design experiments with controlled pH buffers (e.g., pH 3–7) and temperature gradients (10–30°C) to model degradation kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity values for this compound across studies?
Discrepancies often arise from:
- Matrix effects : Soil vs. water matrices alter bioavailability. Use standardized OECD guidelines for bioassays.
- Metabolite cross-reactivity : Co-elution of sulfoxide/sulfone derivatives in assays. Validate methods with high-resolution MS/MS .
- Species-specific metabolism : Compare AChE inhibition in vitro (e.g., rainbow trout vs. zebrafish homogenates) to isolate metabolic contributions .
Q. What experimental designs are optimal for assessing this compound’s interaction with co-occurring pesticides?
Apply full factorial designs to test synergistic/antagonistic effects:
- Independent variables: this compound concentration, pH, presence of organophosphates (e.g., chlorpyrifos).
- Dependent variables: AChE activity, LC50 values.
- Statistical tools: Multivariate ANOVA with post hoc Tukey tests .
Q. How can in silico models predict this compound’s environmental persistence and bioaccumulation potential?
Use quantitative structure-activity relationship (QSAR) models:
- Input parameters: LogP (2.85), molar refractivity (69.7), and soil adsorption coefficients (Koc = 1,200) .
- Validate predictions against experimental half-life data (e.g., hydrolysis t½ = 15–30 days at pH 7) .
Methodological Guidance
Q. What quality control measures are critical for this compound studies?
Q. How should researchers address gaps in this compound’s physicochemical data?
Conduct controlled hydrolysis experiments under OECD 111 guidelines:
- Measure degradation products via GC-MS/MS.
- Publish raw datasets (e.g., reaction rate constants) in supplementary materials to enhance reproducibility .
Data Interpretation
Q. Why do this compound’s sulfone metabolites exhibit higher toxicity than the parent compound?
Sulfonation increases electrophilic reactivity , enhancing AChE binding affinity. Compare inhibition constants (Ki) of this compound (Ki = 2.1 nM) vs. This compound sulfone (Ki = 0.8 nM) using enzyme kinetics assays .
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound toxicity?
Fit data to Hill-slope models or probit regression. Use Akaike’s Information Criterion (AIC) to select the best-fit model. Report confidence intervals for LC50/EC50 values to quantify uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
